molecular formula C22H24N2O5S2 B6207303 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide CAS No. 2694734-90-0

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide

Cat. No. B6207303
CAS RN: 2694734-90-0
M. Wt: 460.6
InChI Key:
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Description

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide (MMP-1) is a sulfonamide molecule that has found several applications in scientific research and laboratory experiments. MMP-1 has been used as a tool in biochemical and physiological studies, as well as in the development of new synthetic methods and drug discovery.

Scientific Research Applications

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has been used in several areas of scientific research, including drug discovery, enzyme inhibition, and protein studies. It has also been used as a tool in the development of new synthetic methods and as a model compound for studying the structure and function of proteins.

Mechanism of Action

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide reduces the production of prostaglandins, leading to an anti-inflammatory effect.
Biochemical and Physiological Effects
3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal studies. In addition, it has been shown to have antithrombotic, anticoagulant, and anti-platelet effects. It has also been shown to have antioxidant and immunomodulatory properties.

Advantages and Limitations for Lab Experiments

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has several advantages for laboratory experiments. It is a relatively inexpensive molecule, and it is easy to synthesize. It is also a highly selective inhibitor of COX-2, which makes it useful for studying the effects of COX-2 inhibition. However, it has some limitations. 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is not very stable in solution, and it is rapidly metabolized by the body.

Future Directions

The potential applications of 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide are still being explored. Possible future directions for research include further studies on its anti-inflammatory and analgesic properties, its effects on other enzymes, and its potential use in drug discovery. In addition, further studies on its biochemical and physiological effects, as well as its mechanism of action, could lead to new insights into the role of COX-2 in inflammation and other diseases.

Synthesis Methods

3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide can be synthesized using a condensation reaction between 4-methoxybenzenesulfonyl chloride (MBSC) and N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide (MMP-2). The reaction is carried out in aqueous dimethylformamide (DMF) at room temperature, and the product is isolated by column chromatography. The overall yield of the reaction is approximately 79%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide involves the reaction of 4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonyl chloride with benzenesulfonamide in the presence of a base to form the desired compound.", "Starting Materials": [ "4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonyl chloride", "benzenesulfonamide", "base (e.g. triethylamine)" ], "Reaction": [ "Add benzenesulfonamide to a solution of 4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonyl chloride in an appropriate solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with an appropriate solvent (e.g. diethyl ether).", "Dry the product under vacuum to obtain 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide as a white solid." ] }

CAS RN

2694734-90-0

Molecular Formula

C22H24N2O5S2

Molecular Weight

460.6

Purity

95

Origin of Product

United States

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